
Prima-1
Descripción general
Descripción
PRIMA-1, también conocido como 2,2-bis(hidroximetil)-1-azabiciclo[2.2.2]octan-3-ona, es un compuesto de molécula pequeña que ha captado una atención significativa en el campo de la investigación del cáncer. Es principalmente conocido por su capacidad para reactivar las proteínas p53 mutantes, que se encuentran comúnmente en varios cánceres humanos. Al restaurar la función normal de p53, this compound induce la apoptosis en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: PRIMA-1 se puede sintetizar a través de un proceso químico de varios pasos. La síntesis normalmente implica la reacción de ácido 2,2-bis(hidroximetil)propiónico con amoníaco para formar la estructura bicíclica. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para garantizar la formación correcta de la estructura azabiciclo .
Métodos de producción industrial: Si bien los métodos detallados de producción industrial son de propiedad exclusiva, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para producir this compound en cantidades a granel. Las medidas de control de calidad son cruciales para garantizar la pureza y la eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: PRIMA-1 principalmente experimenta reacciones que involucran sus grupos hidroximetil y la estructura azabiciclo. Estas reacciones incluyen:
Oxidación: this compound se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.
Sustitución: Los grupos hidroximetil pueden sufrir reacciones de sustitución con varios nucleófilos, lo que lleva a la formación de derivados con propiedades potencialmente mejoradas
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcoholes pueden reaccionar con this compound en condiciones suaves para formar productos sustituidos
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con actividades biológicas modificadas .
Aplicaciones Científicas De Investigación
PRIMA-1 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
PRIMA-1 ejerce sus efectos reactivando las proteínas p53 mutantes. El compuesto se convierte en metabolitos activos que forman aductos covalentes con grupos tiol en el dominio central de p53 mutante. Esta modificación covalente restaura la conformación de tipo salvaje de p53, lo que le permite unirse al ADN y activar la transcripción de genes diana involucrados en el arresto del ciclo celular y la apoptosis. La reactivación de p53 conduce a la inducción de vías de señalización proapoptóticas, lo que finalmente da como resultado la muerte de las células cancerosas .
Comparación Con Compuestos Similares
PRIMA-1 es único en su capacidad para dirigirse selectivamente y reactivar las proteínas p53 mutantes. Los compuestos similares incluyen:
APR-246 (PRIMA-1Met): Un análogo metilado de this compound que ha mostrado una eficacia mejorada en la reactivación de p53 mutante y la inducción de la apoptosis en las células cancerosas
En comparación con estos compuestos, this compound se distingue por su mecanismo específico de modificación covalente de p53 mutante, que restaura directamente su conformación y función de tipo salvaje .
Actividad Biológica
Prima-1, also known as PRIMA-1Met or APR246, is a small molecule designed to reactivate mutant p53, a crucial tumor suppressor protein that is often dysfunctional in various cancers. The compound has garnered significant attention for its potential to induce apoptosis in tumor cells and restore the wild-type function of p53. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions primarily by covalently binding to mutant p53 proteins, restoring their wild-type conformation and transcriptional activity. This reactivation leads to the induction of apoptosis through several pathways:
- Transcriptional Activation : Upon reactivation, p53 can induce the expression of downstream target genes such as p21 , BAX , PUMA , and NOXA , which are critical for apoptosis .
- Mitochondrial Pathway : this compound has been shown to activate mitochondrial apoptosis, evidenced by the release of cytochrome c, which may occur independently of p53 transcriptional activity .
- Synergistic Effects : The compound can also enhance the effectiveness of conventional chemotherapeutic agents, leading to increased apoptosis in cancer cells .
Efficacy in Different Cancer Types
Research has demonstrated the efficacy of this compound across various cancer types, particularly those with mutant p53. Below is a summary of findings from notable studies:
Case Study 1: Bladder Cancer
In a study focused on bladder cancer cell lines, T24 and RT4 were treated with this compound. The results showed that T24 cells exhibited a marked increase in apoptosis markers post-treatment, alongside elevated levels of p21 and MDM2, confirming the restoration of p53 function. The study concluded that this compound effectively induces apoptosis through reestablishing p53 activity in mutant p53 cell lines .
Case Study 2: Multiple Myeloma
A comprehensive analysis on multiple myeloma revealed that this compound could induce significant apoptosis even in cell lines devoid of functional p53. The study highlighted that JJN3 and KMS11 cell lines displayed remarkable sensitivity to this compound treatment, suggesting that the drug's efficacy extends beyond the presence of functional p53 .
Research Findings Summary
The following table summarizes key research findings regarding the biological activity of this compound:
Study Focus | Key Findings | |
---|---|---|
Mechanism of Action | Covalent binding to mutant p53; induction of apoptosis via transcriptional activation | Effective reactivation strategy |
Efficacy Across Cancers | Significant antitumor effects observed in bladder, multiple myeloma, and colorectal cancers | Broad-spectrum anticancer potential |
Synergistic Potential | Enhances effects when combined with other chemotherapeutics | Potential for combination therapies |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which PRIMA-1 reactivates mutant p53?
this compound restores wild-type function to mutant p53 (mtp53) by binding to cysteine residues in its core domain, inducing structural changes that enable DNA binding. This occurs via covalent modification of thiol groups, stabilizing the protein's active conformation. Additionally, this compound metabolites (e.g., methylene quinuclidinone) promote mtp53's sequence-specific DNA binding, triggering apoptosis .
Q. How should researchers select appropriate cell lines for studying this compound's efficacy?
Cell lines must be validated for p53 mutation status (e.g., R175H, R273H) and responsiveness to this compound. For example:
- HCC cell lines : Study amyloid-state mtp53 aggregation inhibition .
- Colorectal cancer (CRC) : Use models with TP53 missense mutations (e.g., R248, G245) to assess DNA-binding restoration .
- Breast cancer : Prioritize models with progestin-accelerated tumors or mtp53 "gain-of-function" phenotypes . Always include wild-type p53 controls to isolate p53-dependent effects .
Q. What are critical controls for in vitro this compound experiments?
- Negative controls : Wild-type p53 cell lines (e.g., MCF-7 for breast cancer) to distinguish p53-dependent effects.
- Pharmacological controls : Co-treatment with autophagy inhibitors (e.g., 3-MA) to assess cross-talk between apoptosis and autophagy pathways .
- Dose-response validation : Test this compound concentrations between 5–100 µM (24–48 hr exposure) to identify subtoxic thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across p53 mutation subtypes?
this compound restores DNA-binding activity in most mtp53 variants (e.g., R273H, R175H) but fails in Phe176 mutants . To address variability:
- Structural analysis : Use molecular docking or cryo-EM to map this compound interaction sites for specific mutations.
- Functional assays : Combine luciferase-based p53 activity reporters with mutational screens to quantify reactivation efficiency .
- Clinical correlation : Compare in vitro results with patient-derived xenografts (PDXs) harboring identical mutations .
Q. What methodologies optimize this compound combination therapies in resistant cancers?
- Synergy screening : Use Chou-Talalay assays to identify synergistic partners (e.g., cisplatin in HCC, anthracyclines in bladder cancer) .
- Sequencing : Administer this compound before DNA-damaging agents to precondition mtp53 for apoptosis .
- Resistance modeling : Generate this compound-resistant clones via prolonged low-dose exposure and profile transcriptomic changes .
Q. How should researchers analyze this compound-induced autophagy in p53-mutant contexts?
- Autophagy flux assays : Use LC3-II turnover assays with lysosomal inhibitors (e.g., bafilomycin A1).
- Pathway inhibition : Co-treat with mTOR (rapamycin) or AMPK inhibitors to dissect ULK1-dependent mechanisms .
- Functional validation : Combine this compound with 3-MA to determine if autophagy inhibition enhances cytotoxicity .
Q. Methodological Considerations
Q. What are best practices for measuring apoptosis in this compound-treated cells?
- Biomarkers : Quantify cleaved PARP (cPARP) via western blot and caspase-3/7 activity using luminescent assays .
- Flow cytometry : Use Annexin V/PI staining to distinguish early vs. late apoptosis.
- Single-cell analysis : Employ live-cell imaging to track real-time apoptotic events in heterogeneous populations .
Q. How can in vivo studies improve translational relevance of this compound findings?
- Dosing regimens : Mimic clinical pharmacokinetics (e.g., twice-daily administration in rat mammary tumor models) .
- Tumor microenvironment (TME) models : Use 3D co-cultures or organoids with stromal cells to assess TME modulation .
- Biomarker validation : Monitor serum mtp53 levels or ROS production as surrogate efficacy markers .
Q. Data Interpretation Challenges
Q. Why does this compound show p53-independent cytotoxicity in some models?
At high concentrations (>40 µM), this compound increases intracellular ROS, inducing mitochondrial apoptosis irrespective of p53 status. To confirm p53 dependence:
- Knockdown/knockout : Use siRNA or CRISPR-Cas9 to silence p53 in responsive cell lines .
- Transcriptomic profiling : Compare gene expression patterns (e.g., p53 target genes) between wild-type and mutant models .
Q. How should researchers address conflicting results in this compound-induced tumor regression?
In progestin-accelerated breast cancer, this compound regresses 40% of tumors but not native tumors . To reconcile this:
Propiedades
IUPAC Name |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBVBRVVOPAAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204637 | |
Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-24-2 | |
Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | prima-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRIMA-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.